

The Effect of PF-573228 on FAK Phosphorylation: A Technical Guide

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Compound of Interest

Compound Name: PF-573228

Cat. No.: B1684526

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Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors.[1][2][3] Its activation, primarily through autophosphorylation at the Tyrosine 397 (Tyr397) residue, is a critical event that mediates numerous cellular processes, including cell adhesion, spreading, migration, proliferation, and survival.[3][4] Dysregulation of FAK activity and its overexpression are commonly observed in various cancers, correlating with increased malignancy and metastatic potential, making it an attractive therapeutic target.[5][6]

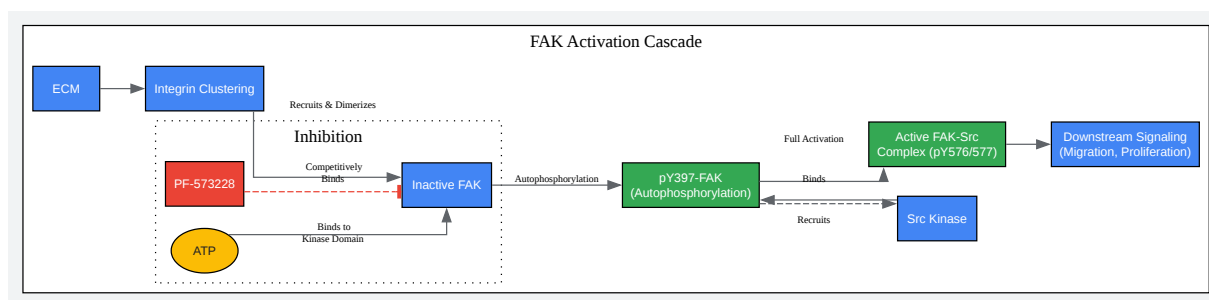
PF-573228 is a potent, selective, and ATP-competitive small molecule inhibitor of FAK.[7][8][9] This technical guide provides an in-depth analysis of the effects of **PF-573228** on FAK phosphorylation, presenting quantitative data, detailed experimental protocols, and visualizations of the core mechanisms and workflows.

Mechanism of Action: Inhibition of FAK Autophosphorylation

The canonical activation of FAK is initiated by integrin receptor clustering upon cell adhesion to the extracellular matrix (ECM). This clustering facilitates the autophosphorylation of FAK at its Tyr397 site. This phosphorylation event creates a high-affinity binding site for the SH2 domain

of Src-family kinases. The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues in FAK's activation loop (Tyr576 and Tyr577), resulting in a fully active FAK-Src signaling complex that propagates signals to downstream pathways.[5]

PF-573228 functions by competitively binding to the ATP pocket of the FAK kinase domain.[7][8][9][10] This action directly prevents the initial autophosphorylation at the Tyr397 site, thereby blocking the recruitment of Src and halting the entire activation cascade.



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FAK signaling cascade and the inhibitory action of **PF-573228**.

Quantitative Data: Inhibition of FAK Phosphorylation

PF-573228 demonstrates high potency against FAK in both enzymatic and cellular assays. The compound's inhibitory concentration (IC50) varies depending on the experimental system.

Table 1: In Vitro / Cell-Free Assay Data

Parameter	Value	Notes	Source(s)
IC50	4 nM	Against purified, recombinant FAK catalytic fragment.	[7] [9] [11] [12] [13] [14] [15] [16]
Selectivity	50- to 250-fold	Selective for FAK over other protein kinases such as Pyk2, CDK1/7, and GSK-3 β .	[7] [11] [13] [15]
Mechanism	ATP-competitive	Binds to the ATP-hinge region of the FAK kinase domain.	[6] [7] [8]

Table 2: Cell-Based Assay Data (Inhibition of Tyr397 Phosphorylation)

Cell Line	IC50 Value	Notes	Source(s)
A431 (Epithelial Carcinoma)	11 nM	-	[14] [16]
REF52 (Rat Embryo Fibroblast)	30-500 nM	1-3 μ M reduced fibronectin-stimulated phosphorylation by ~65-85%.	[7] [14] [16]
PC3 (Prostate Carcinoma)	30-500 nM	Specific studies report an IC50 of 100 nM.	[7] [9] [12] [14] [16]
SKOV-3 (Ovarian Carcinoma)	30-500 nM	Specific studies report an IC50 of 50 nM.	[7] [9] [12] [14] [16]
L3.6p1 & F-G (Pancreatic Carcinoma)	30-500 nM	-	[7] [9] [14] [16]
MDCK (Madin-Darby Canine Kidney)	30-500 nM	-	[7] [12] [14] [16]
A549 (Lung Carcinoma)	Not specified	10 μ M resulted in a practical blockade of FAK activity.	[17]
Human Endothelial Cells	Not specified	10 μ M attenuated thrombin-induced FAK phosphorylation at Tyr397, Tyr576, and Tyr925.	[18]

Experimental Protocols

Accurate assessment of **PF-573228**'s effect on FAK phosphorylation requires robust methodologies. Below are detailed protocols for common in vitro and cell-based assays.

Cell-Free FAK Kinase Assay (ELISA-based)

This protocol determines the direct inhibitory effect of **PF-573228** on the enzymatic activity of purified FAK.^[7]

Materials:

- Purified, activated FAK kinase domain (e.g., amino acids 410–689).
- Substrate: Poly(Glu/Tyr) random peptide polymer (4:1 molar ratio).
- Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl₂.
- ATP solution (50 μM).
- **PF-573228** serial dilutions (e.g., 1/2-log concentrations starting at 1 μM).
- Primary Antibody: Anti-phospho-tyrosine (e.g., PY20).
- Secondary Antibody: HRP-conjugated goat anti-mouse IgG.
- HRP substrate (e.g., TMB).
- Stop solution (e.g., 2N H₂SO₄).
- 96-well microtiter plates.

Procedure:

- Coat a 96-well plate with 10 μg/well of poly(Glu/Tyr) substrate and incubate overnight at 4°C. Wash wells with PBS-T (PBS with 0.05% Tween-20).
- Prepare the kinase reaction mixture in kinase buffer containing the purified FAK enzyme.
- Add serial dilutions of **PF-573228** or vehicle control (DMSO) to respective wells. Each concentration should be run in triplicate.
- Initiate the kinase reaction by adding 50 μM ATP to each well.
- Incubate the plate for 15-30 minutes at room temperature.

- Stop the reaction and wash the wells thoroughly with PBS-T.
- Add the anti-phospho-tyrosine primary antibody to each well and incubate for 1 hour at room temperature.
- Wash wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
- Wash wells and add the HRP substrate. Allow color to develop.
- Stop the reaction with stop solution and read the absorbance at 450 nm using a plate reader.
- Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based FAK Phosphorylation Assay (Western Blot)

This protocol measures the inhibition of FAK autophosphorylation within intact cells.[\[18\]](#)[\[19\]](#)

Materials:

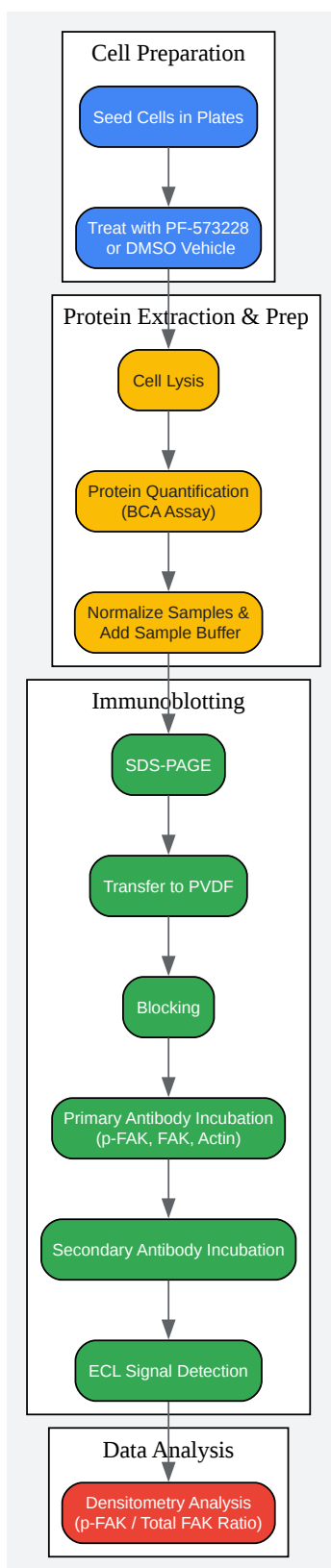
- Cultured cells of interest (e.g., PC3, A549).
- **PF-573228** stock solution in DMSO.
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE equipment and reagents.
- PVDF membrane.
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary Antibodies: Rabbit anti-phospho-FAK (Tyr397), Rabbit anti-total FAK.
- Loading Control Antibody: Mouse anti- β -actin or anti-GAPDH.
- Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

- Chemiluminescent substrate (ECL).
- Imaging system.

Procedure:

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of **PF-573228** (e.g., 0, 10 nM, 100 nM, 1 μ M, 10 μ M) or DMSO vehicle control for a specified time (e.g., 60-90 minutes).[\[12\]](#)[\[19\]](#)
- Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, boil, and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
- Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
- Signal Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.

- **Stripping and Reprobing:** To normalize for protein loading, the membrane can be stripped of antibodies and reprobed for total FAK and a loading control like β -actin, following the same incubation and detection steps with the appropriate antibodies.
- **Densitometry:** Quantify the band intensities. The level of FAK phosphorylation is determined by the ratio of the p-FAK (Tyr397) signal to the total FAK or loading control signal.



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Workflow for Western blot analysis of FAK phosphorylation.

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